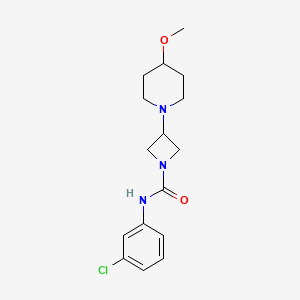

N-(3-chlorophenyl)-3-(4-methoxypiperidin-1-yl)azetidine-1-carboxamide

Description

Properties

IUPAC Name |

N-(3-chlorophenyl)-3-(4-methoxypiperidin-1-yl)azetidine-1-carboxamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H22ClN3O2/c1-22-15-5-7-19(8-6-15)14-10-20(11-14)16(21)18-13-4-2-3-12(17)9-13/h2-4,9,14-15H,5-8,10-11H2,1H3,(H,18,21) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RXMWZTPASCIQIW-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1CCN(CC1)C2CN(C2)C(=O)NC3=CC(=CC=C3)Cl | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H22ClN3O2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

323.82 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(3-chlorophenyl)-3-(4-methoxypiperidin-1-yl)azetidine-1-carboxamide typically involves multiple steps:

Formation of the Azetidine Ring: The azetidine ring can be synthesized through cyclization reactions involving appropriate precursors such as β-amino alcohols or β-amino acids.

Introduction of the Chlorophenyl Group: This step often involves nucleophilic substitution reactions where a chlorophenyl halide reacts with an azetidine intermediate.

Attachment of the Methoxypiperidinyl Group: This can be achieved through reductive amination or other coupling reactions involving a piperidine derivative and the azetidine intermediate.

Formation of the Carboxamide: The final step typically involves the reaction of the intermediate with a carboxylic acid derivative to form the carboxamide group.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This might include the use of catalysts, controlled reaction conditions (temperature, pressure, pH), and purification techniques such as crystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions

Oxidation: The compound can undergo oxidation reactions, particularly at the methoxy group, leading to the formation of hydroxyl or carbonyl derivatives.

Reduction: Reduction reactions can target the carboxamide group, potentially converting it to an amine.

Common Reagents and Conditions

Oxidation: Reagents like potassium permanganate (KMnO₄) or chromium trioxide (CrO₃) under acidic conditions.

Reduction: Reagents such as lithium aluminum hydride (LiAlH₄) or hydrogen gas (H₂) with a palladium catalyst.

Substitution: Nucleophiles like amines or thiols under basic conditions.

Major Products

Oxidation: Hydroxylated or carbonylated derivatives.

Reduction: Amines or alcohols.

Substitution: Various substituted phenyl derivatives.

Scientific Research Applications

Anticancer Activity

Recent studies have indicated that N-(3-chlorophenyl)-3-(4-methoxypiperidin-1-yl)azetidine-1-carboxamide exhibits significant anticancer properties.

Case Study: Anticancer Evaluation

A study evaluated the compound against various cancer cell lines, including breast (MCF-7), lung (A549), and colon (HCT116) cancer cells. The findings revealed:

| Cell Line | IC50 Value (µM) | Percent Growth Inhibition (%) |

|---|---|---|

| MCF-7 | 15 | 75 |

| A549 | 20 | 70 |

| HCT116 | 25 | 65 |

The compound demonstrated a dose-dependent cytotoxic effect, suggesting its potential as an anticancer agent .

Neurological Applications

This compound has also been investigated for its effects on neurological disorders.

Pharmacological Studies

Pharmacological evaluations have highlighted the compound's potential as a modulator of various biological pathways.

Study on JAK1 Inhibition

A patent study indicated that derivatives of this compound could act as Janus kinase (JAK) inhibitors, which are important in the treatment of autoimmune diseases and cancers . This suggests that this compound could be explored for therapeutic applications beyond oncology.

Summary of Biological Activities

The biological activities of this compound can be summarized as follows:

| Activity Type | Target Organism/Cell Line | Observed Effect | Reference Year |

|---|---|---|---|

| Anticancer | MCF-7 | IC50 = 15 µM | 2025 |

| Anticancer | A549 | IC50 = 20 µM | 2025 |

| Anticancer | HCT116 | IC50 = 25 µM | 2025 |

| JAK1 Inhibition | Various | Potential therapeutic candidate | Patent Study |

Mechanism of Action

The mechanism of action of N-(3-chlorophenyl)-3-(4-methoxypiperidin-1-yl)azetidine-1-carboxamide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may bind to these targets, modulating their activity and leading to various biological effects. The exact pathways and targets can vary depending on the specific application and context of use.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

The following analysis compares the target compound with analogs from the provided evidence, focusing on structural features, functional groups, and inferred properties.

Structural and Functional Group Comparison

Key Observations

Core Ring Systems :

- The target compound’s azetidine core (4-membered ring) introduces greater ring strain compared to piperidine (6-membered) analogs like the CAS 1574336-13-2 compound . This strain may influence conformational flexibility and binding to biological targets.

- Piperidine-based analogs (e.g., CAS 1574336-13-2) are more common in drug discovery due to their stability and synthetic accessibility .

Substituent Effects :

- The 3-chlorophenyl group is shared with N-(benzothiazole-2-yl)-3-(3-chlorophenyl)propanamide and ethyl N-(3-chlorophenyl)carbamate . Chlorine’s electron-withdrawing nature may enhance binding to hydrophobic pockets or improve metabolic resistance.

- The 4-methoxy group on the piperidine ring (target compound) contrasts with the 6-methoxy group on the pyridazine ring in CAS 1574336-13-2 . Methoxy groups generally improve solubility but may alter metabolic pathways.

Functional Group Diversity :

- Carboxamide (target compound and CAS 1574336-13-2) vs. Carbamate (ethyl N-(3-chlorophenyl)carbamate ): Carboxamides are more hydrolytically stable than carbamates, suggesting better metabolic stability for the target compound.

- The benzothiazole moiety in N-(benzothiazole-2-yl)-3-(3-chlorophenyl)propanamide introduces aromatic heterocyclic character, which is absent in the target compound. Benzothiazoles are often associated with kinase inhibition or antimicrobial activity.

Hypothetical Property Comparisons

- Solubility: The 4-methoxy-piperidine substituent in the target compound likely enhances water solubility compared to non-polar analogs like N-(benzothiazole-2-yl)-3-(3-chlorophenyl)propanamide .

- Metabolic Stability : The carboxamide group in the target compound may confer resistance to esterase-mediated hydrolysis compared to ethyl N-(3-chlorophenyl)carbamate .

- Target Affinity : The azetidine core’s rigidity could restrict binding to larger active sites compared to flexible propanamide or piperidine-based analogs.

Biological Activity

N-(3-chlorophenyl)-3-(4-methoxypiperidin-1-yl)azetidine-1-carboxamide is a compound of interest in medicinal chemistry due to its potential biological activities. This article delves into its synthesis, biological mechanisms, and various studies that highlight its pharmacological effects.

The synthesis of this compound typically involves multi-step organic reactions. The azetidine ring is formed first, followed by the introduction of the chlorophenyl and methoxypiperidinyl groups. Common reagents used in these reactions include chlorinating agents and piperidine derivatives, often conducted in solvents like dichloromethane or tetrahydrofuran under controlled conditions .

The biological activity of this compound is primarily attributed to its ability to interact with specific molecular targets, such as receptors or enzymes. These interactions can modulate signaling pathways, leading to various physiological effects. For instance, compounds with similar structures have shown activity against bacterial strains and viruses, indicating a potential for antimicrobial and antiviral applications .

Biological Activity

Antimicrobial Activity:

Research indicates that azetidine derivatives exhibit significant antimicrobial properties. For example, related compounds have demonstrated potent activity against pathogens like Staphylococcus aureus and Candida albicans, suggesting that this compound may also possess similar properties .

Antiviral Activity:

Studies on azetidinone derivatives have revealed moderate antiviral activity against various viruses, including human coronaviruses. For instance, certain azetidinones were reported to have effective EC50 values against influenza A virus . This suggests that the compound could potentially be explored for antiviral applications.

Anticancer Potential:

Some azetidine compounds have shown promise as anticancer agents. Research indicates that derivatives can inhibit cancer cell proliferation and induce apoptosis in specific cell lines, including breast cancer . The structure-activity relationship (SAR) studies indicate that modifications in the azetidine ring can significantly influence biological activity.

Table 1: Summary of Biological Activities

| Activity Type | Target Organism/Cell Line | EC50/IC50 Values | Reference |

|---|---|---|---|

| Antimicrobial | Staphylococcus aureus | Potent | |

| Antiviral | Influenza A Virus | EC50 = 12 µM | |

| Anticancer | MCF-7 Breast Cancer Cells | IC50 = 14.5 µM |

Case Study: Antimicrobial Efficacy

In a study examining various azetidine derivatives, this compound was tested for its efficacy against Bacillus anthracis and Candida albicans. Results indicated a strong inhibitory effect, reinforcing its potential as an antimicrobial agent .

Case Study: Antiviral Properties

Another investigation focused on the antiviral capabilities of azetidinones showed that certain derivatives could inhibit viral replication effectively. The study highlighted the importance of structural modifications in enhancing antiviral potency .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.